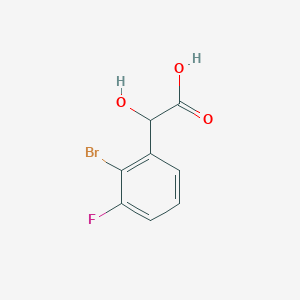
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline is a heterocyclic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features a phenanthroline core substituted with pyridine rings at the 4 and 7 positions, which contributes to its distinctive chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2-bromopyridine.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is commonly employed. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like dimethylformamide (DMF) or toluene.
Procedure: The 1,10-phenanthroline is reacted with 2-bromopyridine in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its metal complexes are investigated for their potential as DNA intercalators and inhibitors of metalloproteins.
Medicine: Research explores its use in developing anticancer agents and diagnostic tools due to its ability to bind to biological targets.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to its electronic properties.
Mechanism of Action
The mechanism by which 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, altering their function. The compound’s planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes. Additionally, its metal complexes can inhibit metalloproteins by binding to their active sites, affecting enzymatic activity.
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the pyridine substituents, making it less versatile in forming metal complexes.
2,2’-Bipyridine: Similar in structure but with two pyridine rings directly connected, offering different coordination properties.
4,4’-Bipyridine: Features a different substitution pattern, affecting its electronic and steric properties.
Uniqueness: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline stands out due to its unique combination of a phenanthroline core and pyridine substituents, providing enhanced coordination capabilities and electronic properties. This makes it particularly valuable in applications requiring strong and selective metal binding.
Properties
Molecular Formula |
C22H14N4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,7-dipyridin-2-yl-1,10-phenanthroline |
InChI |
InChI=1S/C22H14N4/c1-3-11-23-19(5-1)15-9-13-25-21-17(15)7-8-18-16(10-14-26-22(18)21)20-6-2-4-12-24-20/h1-14H |
InChI Key |
XPCIEQZEESDYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)

![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)








![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)
